Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a trifluoromethyl group, a fluorobenzamido group, and a hydroxypropanoate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps:
Formation of the Fluorobenzamido Intermediate: The initial step involves the reaction of 4-fluorobenzoic acid with N-ethylamine to form N-ethyl-4-fluorobenzamide.
Coupling with Phenyl Group: The N-ethyl-4-fluorobenzamide is then coupled with a phenyl group through a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent under controlled conditions.
Formation of Hydroxypropanoate Moiety: The final step involves the esterification of the intermediate with ethyl 2-hydroxypropanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-pressure liquid chromatography (HPLC) may be used for purification .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanoate moiety, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the amido group, potentially converting it to an amine.
Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical structure makes it suitable for the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and fluorobenzamido moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The hydroxypropanoate moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(N-ethylbenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Lacks the fluorine atom in the benzamido group.
Ethyl 2-[4-(N-ethyl-4-chlorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Contains a chlorine atom instead of a fluorine atom in the benzamido group.
Ethyl 2-[4-(N-ethyl-4-methylbenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Contains a methyl group instead of a fluorine atom in the benzamido group.
Uniqueness
Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the fluorine atom in the benzamido group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19F4NO4 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 2-[4-[ethyl-(4-fluorobenzoyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C20H19F4NO4/c1-3-25(17(26)13-5-9-15(21)10-6-13)16-11-7-14(8-12-16)19(28,20(22,23)24)18(27)29-4-2/h5-12,28H,3-4H2,1-2H3 |
InChI Key |
AFEBBJHRJWBRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.